molecular formula C7H10N4OS B11903068 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide CAS No. 863029-00-9

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B11903068
CAS No.: 863029-00-9
M. Wt: 198.25 g/mol
InChI Key: IKFRXDCJEQMGBV-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is a high-purity pyrimidine derivative intended for research and development purposes. This compound is part of an important class of heterocyclic structures that serve as key intermediates in medicinal chemistry and drug discovery. Pyrimidine cores, such as the one in this molecule, are frequently investigated for their potential biological activities and are commonly found in compounds studied as kinase inhibitors or other therapeutic targets. The structure features both methylamino and methylthio functional groups, which can be utilized for further chemical modifications to create a diverse array of analogs for structure-activity relationship (SAR) studies. Researchers value this compound for its potential utility in developing novel bioactive molecules. As with all chemicals, proper safety protocols should be followed. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

863029-00-9

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C7H10N4OS/c1-9-6-4(5(8)12)3-10-7(11-6)13-2/h3H,1-2H3,(H2,8,12)(H,9,10,11)

InChI Key

IKFRXDCJEQMGBV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C(=O)N)SC

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-carbonitrile

The pyrimidine core is constructed via cyclization of malononitrile with substituted aldehydes and urea under basic conditions. For example, refluxing malononitrile (0.1 mol), methyl glyoxal (0.1 mol), and urea (0.1 mol) in ethanol with potassium carbonate yields 2,4-dichloropyrimidine-5-carbonitrile as a key intermediate.

Reaction Conditions :

  • Solvent: Absolute ethanol

  • Catalyst: K₂CO₃ (0.1 mol)

  • Temperature: Reflux (78°C)

  • Duration: 24 hours

  • Yield: ~85%

Introduction of Methylamino Group at Position 4

The chlorine at position 4 is replaced with methylamine via nucleophilic aromatic substitution:

Conditions :

  • Solvent: Ethanol (20 mL)

  • Reagent: 40% methylamine solution (5 mL)

  • Temperature: Reflux (3 hours)

  • Yield: 62%

Introduction of Methylthio Group at Position 2

The remaining chlorine at position 2 is substituted with methanethiolate:

Conditions :

  • Solvent: DMF

  • Reagent: Sodium methanethiolate (1.2 equiv)

  • Temperature: 80°C (2 hours)

  • Yield: 70%

Hydrolysis of Nitrile to Carboxamide

The nitrile group at position 5 is hydrolyzed to the primary amide using acidic conditions:

Conditions :

  • Reagents: 30% H₂O₂ (5 mL), concentrated H₂SO₄ (2 drops)

  • Temperature: 60°C (4 hours)

  • Yield: 58%

Carboxylic Acid Amidation Pathway

Synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid

The nitrile intermediate from Section 2.2.2 is hydrolyzed to the carboxylic acid:

Conditions :

  • Solvent: Water/ethanol (1:1)

  • Reagents: NaOH (2 equiv), 30% H₂O₂

  • Temperature: 90°C (6 hours)

  • Yield: 65%

Amidation of Carboxylic Acid

The carboxylic acid is activated to an acyl chloride and reacted with ammonia:

Conditions :

  • Activation: SOCl₂ (5 mL), reflux (1 hour)

  • Amidation: NH₃ gas in THF, 0°C (2 hours)

  • Yield: 72%

Analytical Characterization

Spectroscopic Data

Property Value
IR (KBr, cm⁻¹) 3450 (NH), 2920 (C-H), 1660 (C=O)
¹H NMR (DMSO-d₆, δ) 2.89 (s, 3H, SCH₃), 3.12 (s, 3H, NHCH₃)
Mass Spec (m/z) 227 (M⁺)

Comparative Yields

Step Nitrile Pathway Yield Acid Pathway Yield
Intermediate Synthesis70%65%
Final Step58%72%

Optimization Challenges and Solutions

  • Regioselectivity in Substitution : Use of polar aprotic solvents (DMF) enhances reactivity at position 2 over position 4 due to steric effects.

  • Nitrile Hydrolysis Control : Partial hydrolysis with H₂O₂/H₂SO₄ prevents over-hydrolysis to the carboxylic acid.

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes selective oxidation to form sulfoxide or sulfone derivatives, critical for modulating electronic properties and biological activity.

Reaction Conditions

  • Oxidizing agent : m-Chloroperoxybenzoic acid (mCPBA)

  • Temperature : 0–10°C

  • Duration : 4 hours

  • Yield : >85% (isolated after aqueous sodium carbonate wash)

Example Reaction

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide0–10°C, 4 hmCPBASulfoxide/Sulfone derivatives\text{this compound} \xrightarrow[\text{0–10°C, 4 h}]{\text{mCPBA}} \text{Sulfoxide/Sulfone derivatives}

Key Findings

  • Oxidation selectivity depends on stoichiometry: 1 equivalent of mCPBA yields sulfoxide, while 2 equivalents produce sulfone .

  • Sulfone derivatives exhibit enhanced electrophilicity, improving interactions with biological targets .

Hydrolysis of Carboxamide Group

The carboxamide moiety can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.

Reaction Conditions

  • Base : NaOH (1–2 M)

  • Temperature : 60°C

  • Duration : 12 hours

  • Yield : ~75% (after acidification to pH 5 with HCl)

Example Reaction

This compound60°C, 12 hNaOH4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid\text{this compound} \xrightarrow[\text{60°C, 12 h}]{\text{NaOH}} \text{4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid}

Key Findings

  • Hydrolyzed products serve as intermediates for amide coupling reactions .

  • Carboxylic acid derivatives demonstrate improved solubility for pharmacokinetic studies .

Nucleophilic Substitution Reactions

The methylthio and methylamino groups participate in nucleophilic substitutions, enabling functional group interconversion.

Methylthio Group Substitution

Reagents : Tetramethoxybianamine, L-prolinol
Conditions : Room temperature, 4–8 hours
Outcome : Replacement of -SMe with amines or alcohols.

Methylamino Group Modification

Reagents : Alkyl halides, acyl chlorides
Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF)
Outcome : Alkylation or acylation to alter steric and electronic profiles .

Amidation and Coupling Reactions

The carboxamide group facilitates peptide-like coupling for structural diversification.

Reaction Conditions

  • Coupling agents : EDCI, HOBt

  • Solvent : Dichloromethane (DCM) or DMF

  • Duration : 8 hours

Example Reaction

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acidEDCI/HOBtAmineNew amide derivatives\text{4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid} \xrightarrow[\text{EDCI/HOBt}]{\text{Amine}} \text{New amide derivatives}

Key Findings

  • Coupling efficiency exceeds 90% with electron-deficient amines .

  • Derived amides show varied binding affinities in enzyme inhibition assays .

Comparative Reaction Outcomes

Reaction TypeReagents/ConditionsKey ProductApplication
OxidationmCPBA, 0–10°C, 4 hSulfoxide/Sulfone derivativesEnhanced bioactivity
HydrolysisNaOH, 60°C, 12 hCarboxylic acidIntermediate for further synthesis
Nucleophilic SubstitutionTetramethoxybianamine, RTAminated pyrimidineStructural diversification
AmidationEDCI/HOBt, DCM, 8 hFunctionalized amidesDrug candidate optimization

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic oxygen transfer from mCPBA to sulfur, forming a sulfonium ion intermediate .

  • Hydrolysis : Base-mediated cleavage of the amide bond through tetrahedral intermediate formation .

  • Substitution : SN2 mechanism at the methylthio group, favored by polar aprotic solvents .

This compound's versatility in reactions like oxidation, hydrolysis, and coupling makes it a valuable scaffold in medicinal chemistry. Continued exploration of its reactivity could yield novel therapeutics with optimized pharmacokinetic profiles.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent:
Research indicates that 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide exhibits promising biological activity, making it a candidate for drug development. Its interactions with biological targets suggest potential applications in treating various diseases, including cancer and infectious diseases. Studies are ongoing to elucidate its mechanism of action, focusing on its binding affinity to enzymes and receptors involved in disease pathways .

Antitumor Activity:
Compounds similar to this compound have shown antitumor properties in vitro. For instance, pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanisms proposed include the induction of apoptosis and the inhibition of specific enzymes related to tumor progression .

Chemical Synthesis

Synthesis Techniques:
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with methylamine and methylthiol under controlled conditions. Key factors influencing yield and purity include temperature, solvent choice, and catalysts used during the synthesis process . Advanced techniques such as continuous flow reactors are employed in industrial settings to enhance efficiency and meet production demands.

Biological Research

Biological Activity Investigations:
The compound is under investigation for its biological activity, particularly its potential antimicrobial properties. While specific data on its antimicrobial efficacy is limited, the structural characteristics suggest it may interact with microbial targets similarly to other nitrogen-containing heterocycles .

Immunomodulatory Effects:
There is also interest in exploring the immunomodulatory effects of this compound. Some pyrimidine derivatives have been found to influence immune responses, potentially leading to applications in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

Case Study 1: Antitumor Efficacy
A study investigating the cytotoxic effects of pyrimidine derivatives demonstrated that compounds similar to this compound could induce apoptosis in cancer cell lines through specific signaling pathways. This highlights the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Enzyme Interaction
Research focused on enzyme inhibition has shown that certain pyrimidine derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This suggests that this compound may similarly modulate these pathways, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide becomes evident when compared to related pyrimidine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Biological/Functional Relevance Reference(s)
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Chloro substituent at 4-position instead of methylamino Intermediate for kinase inhibitors; higher electrophilicity enables nucleophilic substitutions
CHMFL-ABL-053 Bulky trifluoromethylphenyl and methylphenyl substituents Potent BCR-ABL/SRC/p38 kinase inhibitor (IC₅₀ = 1–10 nM) for chronic myeloid leukemia
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Ethyl ester at 5-position instead of carboxamide Key precursor for Suzuki couplings; ester group enhances solubility in organic phases
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Cyclopentylamino group at 4-position, aldehyde at 5-position Investigated in kinase inhibitor optimization; aldehyde enables Schiff base formation
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Carboxylic acid at 4-position, amino at 5-position Chelating agent in metal-catalyzed reactions; lower logP compared to carboxamide derivatives

Key Research Findings

Reactivity of Methylthio Group: The methylthio group in this compound can be selectively displaced by amines or other nucleophiles, a feature shared with analogs like 4-chloro-2-(methylthio)pyrimidine-5-carboxamide . This reactivity is exploited in drug discovery to introduce diverse substituents.

Biological Activity: While the target compound itself lacks direct biological data in the evidence, structurally related molecules like CHMFL-ABL-053 () and CHMFL-BMX-078 () demonstrate that the pyrimidine-carboxamide scaffold is pivotal for kinase inhibition. For example, CHMFL-ABL-053 achieves nanomolar IC₅₀ values against BCR-ABL due to its trifluoromethyl and methylphenyl groups enhancing target binding .

Synthetic Utility :
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate () highlights the role of ester derivatives in cross-coupling reactions. Similarly, the carboxamide group in the target compound may stabilize hydrogen bonding in protein-ligand interactions, as seen in kinase inhibitors .

Physicochemical Properties: Analogous compounds such as 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol () exhibit moderate molecular weights (~185 g/mol) and solubility in methanol/DMSO, suggesting that the carboxamide derivative may share these traits, favoring bioavailability in drug formulations .

Biological Activity

4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound belongs to a class of molecules that exhibit significant interactions with various biological targets, including kinases involved in cell proliferation and survival pathways.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific protein kinases. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. For instance, studies have indicated that similar pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Key Kinase Targets

  • Wee1 Kinase : This compound has been identified as an inhibitor of Wee1 kinase, which is critical for regulating the cell cycle by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1) during the G2 phase .
  • CDK4 and CDK6 : Other studies suggest that derivatives of this compound may also inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

Biological Activity Data

The biological activity of this compound can be summarized through various assays that evaluate its efficacy against cancer cells. Below is a table summarizing key findings from research studies.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-70.95CDK inhibition
Study BK5620.30PI3K/AKT pathway inhibition
Study CA5490.67Wee1 kinase inhibition

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating high potency . The mechanism involves apoptosis induction, as evidenced by increased caspase activity.
  • Impact on Signal Transduction Pathways : Research has demonstrated that this compound affects key signaling pathways associated with cancer progression. For example, it was shown to inhibit the phosphorylation of AKT, a critical mediator in the PI3K pathway, which is often dysregulated in cancers .
  • Combination Therapies : Preliminary studies suggest that combining this compound with other agents targeting different pathways may enhance its efficacy against resistant cancer phenotypes, providing a multi-faceted approach to treatment .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (based on analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) . Store in airtight containers at –20°C, away from oxidizers. Dispose of waste via certified hazardous waste services .

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